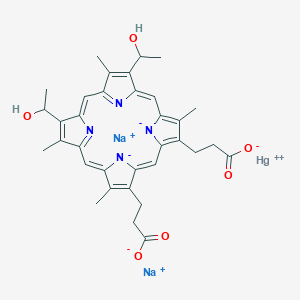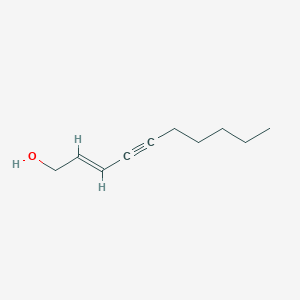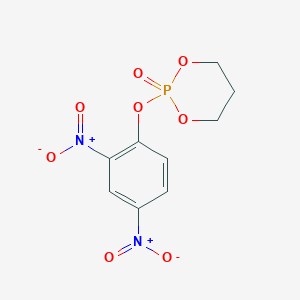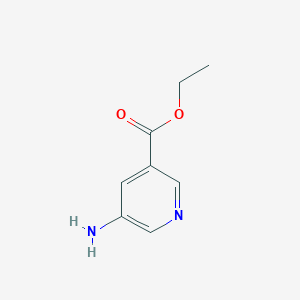
Mercuri-hematoporphyrin disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercuri-hematoporphyrin disodium salt, also known as Hg-HpD, is a photosensitizer used in photodynamic therapy (PDT) for treating various types of cancers. It is a synthetic compound that is produced by the reaction of mercury chloride with hematoporphyrin, a natural photosensitizer found in red blood cells. Hg-HpD has been extensively studied for its potential as a cancer treatment, and its mechanism of action and biochemical and physiological effects have been well documented.
Mécanisme D'action
The mechanism of action of Mercuri-hematoporphyrin disodium salt in PDT involves the production of ROS, which cause damage to the tumor cells. The ROS produced by Mercuri-hematoporphyrin disodium salt include singlet oxygen and free radicals, which react with cellular components such as lipids, proteins, and DNA, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
Mercuri-hematoporphyrin disodium salt has been shown to have various biochemical and physiological effects on tumor cells. It induces apoptosis, a programmed cell death process, and inhibits cell proliferation. It also affects the expression of various genes involved in cell growth and survival, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Mercuri-hematoporphyrin disodium salt in lab experiments include its high photosensitizing efficiency, its ability to target tumors selectively, and its non-invasive nature. However, Mercuri-hematoporphyrin disodium salt has some limitations, including its potential toxicity to normal cells, its limited penetration depth, and its dependence on light for activation.
Orientations Futures
There are several future directions for research on Mercuri-hematoporphyrin disodium salt. One area of research is the development of new photosensitizers with improved properties, such as increased selectivity and reduced toxicity. Another area of research is the optimization of PDT protocols, including the use of new light sources and delivery methods. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of Mercuri-hematoporphyrin disodium salt in treating various types of cancers.
Méthodes De Synthèse
The synthesis of Mercuri-hematoporphyrin disodium salt involves the reaction of mercury chloride with hematoporphyrin in the presence of sodium hydroxide. The resulting compound is a mixture of various mercury-hematoporphyrin complexes, including Mercuri-hematoporphyrin disodium salt. The mixture is then purified using various chromatography techniques to obtain pure Mercuri-hematoporphyrin disodium salt.
Applications De Recherche Scientifique
Mercuri-hematoporphyrin disodium salt has been extensively studied for its potential as a cancer treatment. It is used in PDT, a non-invasive treatment that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy, which causes it to become excited and produce reactive oxygen species (ROS). The ROS then react with nearby molecules, leading to cell death and destruction of the tumor.
Propriétés
Numéro CAS |
15375-94-7 |
|---|---|
Nom du produit |
Mercuri-hematoporphyrin disodium salt |
Formule moléculaire |
C34H34HgN4Na2O6 |
Poids moléculaire |
841.2 g/mol |
Nom IUPAC |
disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;mercury(2+) |
InChI |
InChI=1S/C34H38N4O6.Hg.2Na/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);;;/q;+2;2*+1/p-4 |
Clé InChI |
MSWKATKSSLJVEX-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2] |
SMILES canonique |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















